
Nickel dichloride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel dichloride trihydrate, also known as nickel(II) chloride trihydrate, is a chemical compound with the formula NiCl₂·3H₂O. It is a green crystalline solid that is highly soluble in water. This compound is widely used in various chemical synthesis processes and serves as an important source of nickel in laboratory and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel dichloride trihydrate can be synthesized by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization. The reaction is as follows: [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ] [ \text{NiO} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrially, this compound is produced by the extraction of nickel ores using hydrochloric acid. The resulting solution is then evaporated to obtain the hydrated form of nickel chloride .
Análisis De Reacciones Químicas
Types of Reactions: Nickel dichloride trihydrate undergoes various types of chemical reactions, including:
Oxidation: Nickel(II) chloride can be oxidized to nickel(III) compounds under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions with ligands to form coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chlorine or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, ethylenediamine, or phosphines.
Major Products Formed:
Oxidation: Nickel(III) chloride.
Reduction: Metallic nickel.
Substitution: Various nickel coordination complexes.
Aplicaciones Científicas De Investigación
Nickel dichloride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other nickel compounds.
Biology: Employed in studies of nickel’s biological effects and its role in enzyme function.
Medicine: Investigated for its potential use in cancer treatment and as a component in certain medical devices.
Industry: Utilized in electroplating, battery production, and as a mordant in dyeing processes.
Mecanismo De Acción
The mechanism by which nickel dichloride trihydrate exerts its effects involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Nickel dichloride trihydrate can be compared with other nickel halides and similar compounds:
Nickel(II) Fluoride (NiF₂): Less soluble in water compared to nickel dichloride.
Nickel(II) Bromide (NiBr₂): Similar in reactivity but has different solubility properties.
Nickel(II) Iodide (NiI₂): More reactive due to the larger ionic radius of iodide ions.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form various coordination complexes, making it highly versatile in chemical synthesis .
Propiedades
Número CAS |
65374-81-4 |
|---|---|
Fórmula molecular |
Cl2H6NiO3 |
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
nickel(2+);dichloride;trihydrate |
InChI |
InChI=1S/2ClH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 |
Clave InChI |
VCKGYYLUGUKTCX-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.[Cl-].[Cl-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



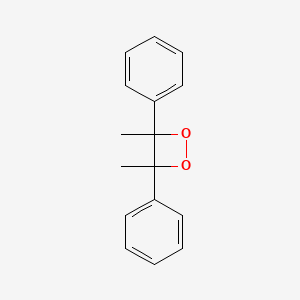
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
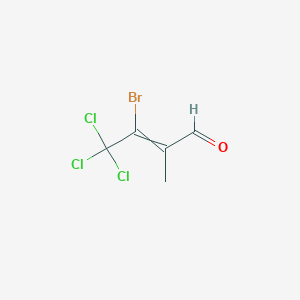
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
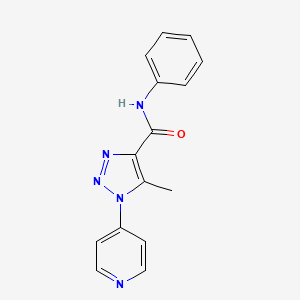
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
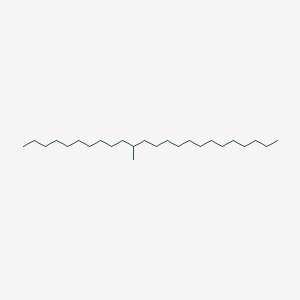
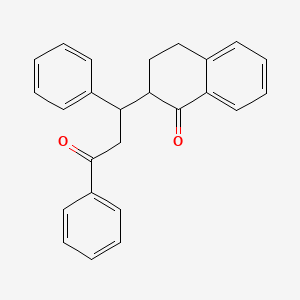


![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
